

# Application Notes and Protocols for Loading siRNA into Cholesterol-PEG-Folate Liposomes

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## Compound of Interest

Compound Name: Cholesterol-PEG-Folate (MW 1000)

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This document provides a detailed protocol for the formulation, loading, and characterization of small interfering RNA (siRNA) into liposomes functionalized with Cholesterol, Polyethylene Glycol (PEG), and Folate for targeted delivery to cells overexpressing the folate receptor.

## Introduction

Liposomal nanoparticles are a versatile platform for the delivery of therapeutic nucleic acids such as siRNA. Their lipid bilayer structure can protect the siRNA from degradation in the bloodstream and facilitate cellular uptake. The inclusion of cholesterol enhances liposomal stability, while PEGylation ("stealth" technology) reduces clearance by the reticuloendothelial system, thereby prolonging circulation time. The addition of a folate ligand on the distal end of the PEG chain allows for active targeting of cancer cells and other pathological cells that overexpress the folate receptor, leading to enhanced cellular uptake via receptor-mediated endocytosis.

## Experimental Protocols

### Protocol 1: Preparation of Cholesterol-PEG-Folate Liposomes using Thin-Film Hydration

This protocol describes the formation of unilamellar liposomes using the thin-film hydration method, followed by extrusion for size homogenization.

#### Materials:

- Cationic lipid (e.g., DOTAP - 1,2-dioleoyl-3-trimethylammonium-propane)
- Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
- Cholesterol
- DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Folate-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[folate(polyethylene glycol)-2000])
- Chloroform
- Methanol
- Nuclease-free water or buffer (e.g., PBS)
- Round-bottom flask
- Rotary evaporator
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

- Lipid Film Formation:
  1. In a round-bottom flask, dissolve the cationic lipid, helper lipid, cholesterol, DSPE-PEG, and Folate-PEG-DSPE in a chloroform:methanol solvent mixture. A common molar ratio is approximately 50:10:38.5:1.5 for the core lipids, with a small percentage (e.g., 1-5 mol%) of PEGylated lipids.

2. Attach the flask to a rotary evaporator.
  3. Rotate the flask in a water bath set above the transition temperature of the lipids to evaporate the organic solvent under reduced pressure.
  4. A thin, uniform lipid film will form on the inner surface of the flask. Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Hydration:
    1. Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., PBS) by adding the buffer to the flask.[\[1\]](#)[\[2\]](#)
    2. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).[\[4\]](#)
  - Extrusion:
    1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.[\[1\]](#)
    2. Pass the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes) using a lipid extruder. This will result in a suspension of small unilamellar vesicles (SUVs).
    3. Store the prepared liposomes at 4°C.

## Protocol 2: Loading of siRNA into Pre-formed Liposomes (Passive Loading)

This protocol details the complexation of negatively charged siRNA with pre-formed cationic liposomes.

Materials:

- Prepared Cholesterol-PEG-Folate liposomes
- siRNA stock solution in nuclease-free buffer

- Nuclease-free water or buffer for dilution

#### Procedure:

- Dilute the pre-formed cationic liposomes and the siRNA solution separately in a suitable nuclease-free buffer.
- Add the siRNA solution to the diluted liposome suspension dropwise while gently vortexing. The electrostatic interactions between the cationic lipids and the anionic siRNA will lead to the formation of lipoplexes.
- Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.[\[4\]](#)[\[5\]](#)
- The siRNA-loaded liposomes are now ready for characterization and in vitro/in vivo applications.

## Protocol 3: Characterization of siRNA-loaded Liposomes

### 1. Particle Size and Zeta Potential:

- Method: Dynamic Light Scattering (DLS).
- Procedure:
  - Dilute the siRNA-loaded liposome suspension in nuclease-free water or buffer.
  - Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a Zetasizer. A PDI value below 0.3 indicates a homogenous population.
  - Measure the zeta potential to determine the surface charge of the liposomes. Cationic liposomes will have a positive zeta potential, which may be slightly reduced after siRNA complexation.[\[1\]](#)[\[6\]](#)

### 2. siRNA Encapsulation Efficiency:

- Method: Quant-iT RiboGreen Assay.[\[7\]](#)[\[8\]](#)

- Procedure:
  - Prepare a standard curve of known siRNA concentrations.
  - To determine the amount of unencapsulated siRNA, mix an aliquot of the siRNA-loaded liposome suspension with the RiboGreen reagent and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).[\[9\]](#)
  - To determine the total siRNA amount, lyse a separate aliquot of the liposome suspension using a detergent (e.g., 1% Triton X-100) to release the encapsulated siRNA.[\[8\]](#)[\[9\]](#) Then, add the RiboGreen reagent and measure the fluorescence.
  - Calculate the encapsulation efficiency (EE%) using the following formula:  $EE\% = [(Total\ siRNA - Unencapsulated\ siRNA) / Total\ siRNA] \times 100$ .[\[10\]](#)

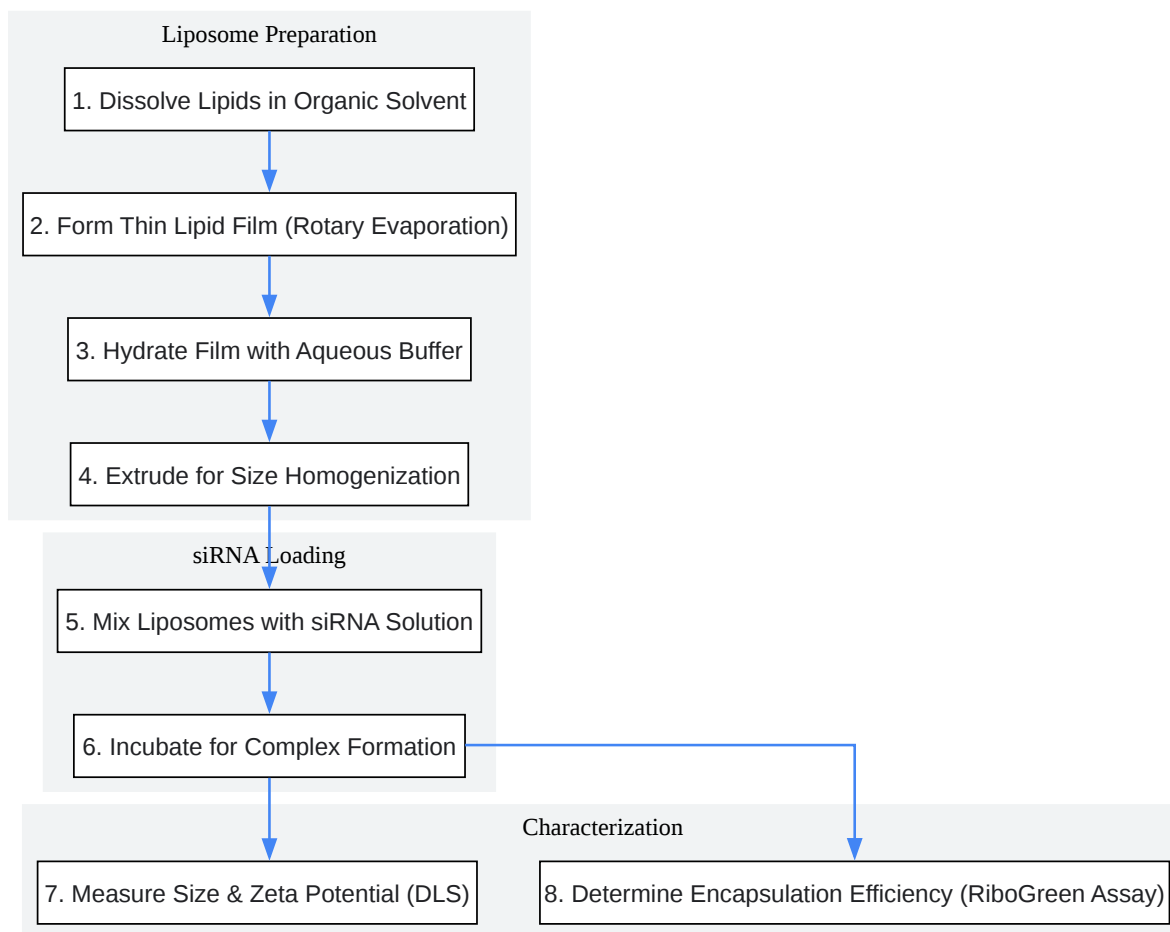
## Quantitative Data Summary

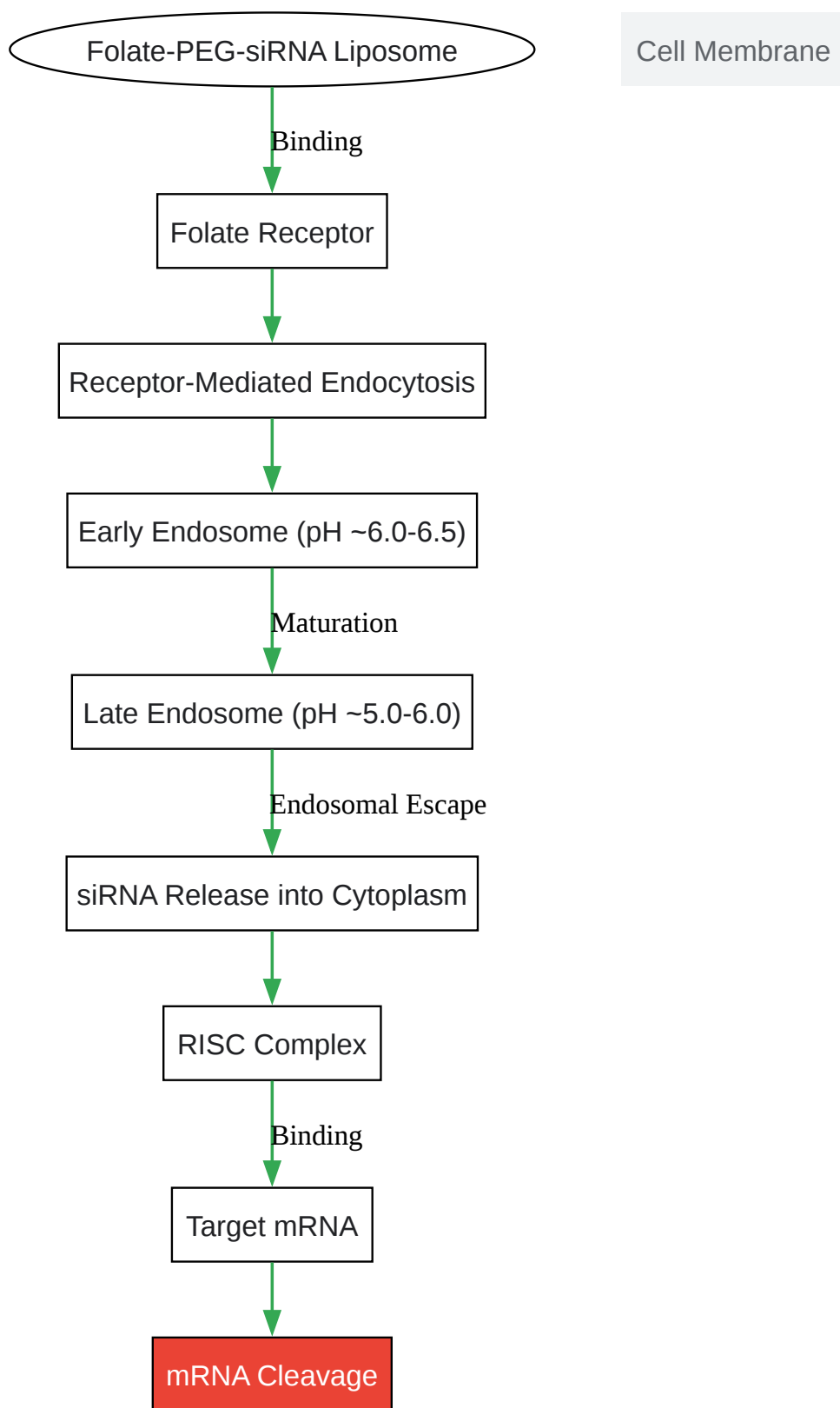
The following tables summarize typical quantitative data for siRNA-loaded liposomes based on published literature. The exact values will vary depending on the specific lipid composition and preparation method.

Liposome Formulation	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Cationic Liposomes (DOTAP/DOPE/Cholesterol)	147.5 ± 2.89	< 0.3	+12.26 ± 0.54	[1]
PEGylated Liposomes (1 mol% PEG)	129.7	< 0.3	+25.3 ± 1.0	[6]
PEGylated Liposomes (5 mol% PEG)	147.2	< 0.3	+17.3 ± 0.6	[6]
HAPC-Chol/DOPE with 1 mol% FA-PEG2000	90 - 110	0.21 - 0.26	+35 - 47	[4]
OH-Chol/DOPE with 1 mol% FA-PEG2000	84 - 110	0.17 - 0.31	+34 - 47	[4]

Formulation Parameter	Encapsulation Efficiency (%)	Reference
Cationic Liposomes	> 90%	[8]
Neutral Viscous Core Liposomes	~75%	[11]
Liposome-Protamine-Hyaluronic Acid NPs	High	[12]
Lipoplexes with high N/P ratio	> 70% serum retention	[1]

## Visualizations





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